molecular formula C22H40O5Si B13137074 Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane

Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane

Cat. No.: B13137074
M. Wt: 412.6 g/mol
InChI Key: VFUQKNQASBKGTC-UHFFFAOYSA-N
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Description

Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane is an organosilicon compound with a complex structure that includes a trimethoxysilane group and a long alkyl chain with a phenoxyethoxy substituent. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their ability to form strong bonds with both organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane typically involves the reaction of a suitable alkyl halide with a phenoxyethanol derivative, followed by the introduction of the trimethoxysilane group. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution and may involve solvents such as toluene or dichloromethane to dissolve the reactants and control the reaction temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts to speed up the reaction and reduce energy consumption is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane can undergo various chemical reactions, including:

    Hydrolysis: The trimethoxysilane group can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.

    Condensation: The silanol groups formed from hydrolysis can condense with other silanol groups to form siloxane networks.

    Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, often with a catalyst such as an acid or base to speed up the reaction.

    Condensation: Typically occurs under mild conditions, but can be accelerated by heating or the use of catalysts.

    Substitution: Requires nucleophiles such as amines or thiols, often in the presence of a base to deprotonate the nucleophile.

Major Products

    Siloxane Networks: Formed from the condensation of silanol groups.

    Functionalized Silanes: Resulting from substitution reactions on the phenoxyethoxy group.

Scientific Research Applications

Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of siloxane polymers and as a coupling agent to improve the adhesion between organic and inorganic materials.

    Biology: Employed in the modification of surfaces for cell culture and as a component in biosensors.

    Medicine: Investigated for its potential use in drug delivery systems and as a coating for medical devices to improve biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The primary mechanism by which Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane exerts its effects is through the formation of siloxane bonds. The hydrolysis of the trimethoxysilane group produces silanol groups, which can then condense to form siloxane networks. These networks provide strong adhesion and durability, making the compound useful in a variety of applications. The phenoxyethoxy group can also interact with organic molecules, further enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxysilane: A simpler compound with a similar silane group but lacking the long alkyl chain and phenoxyethoxy substituent.

    Trimethoxy(2-phenylethyl)silane: Contains a phenylethyl group instead of the phenoxyethoxy group, offering different reactivity and applications.

    Glycidoxypropyl trimethoxysilane: Contains an epoxy group, making it useful for different types of polymerization reactions.

Uniqueness

Trimethoxy(11-(2-phenoxyethoxy)undecyl)silane is unique due to its long alkyl chain and phenoxyethoxy substituent, which provide both hydrophobic and hydrophilic properties. This dual functionality allows it to interact with a wide range of materials and makes it particularly useful as a coupling agent and surface modifier.

Properties

Molecular Formula

C22H40O5Si

Molecular Weight

412.6 g/mol

IUPAC Name

trimethoxy-[11-(2-phenoxyethoxy)undecyl]silane

InChI

InChI=1S/C22H40O5Si/c1-23-28(24-2,25-3)21-15-10-8-6-4-5-7-9-14-18-26-19-20-27-22-16-12-11-13-17-22/h11-13,16-17H,4-10,14-15,18-21H2,1-3H3

InChI Key

VFUQKNQASBKGTC-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCCCCCCCCCOCCOC1=CC=CC=C1)(OC)OC

Origin of Product

United States

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